![molecular formula C14H16N4O5 B1338099 1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol CAS No. 79364-50-4](/img/structure/B1338099.png)
1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . Triazoles are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazoles has attracted much attention due to their importance . The synthetic design for 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine, a related compound, involves primarily four routes . Route a, for example, involves the acid-catalyzed cyclization of 2-hydrazinyl-6 H -1,3,4-thiadiazine with ortho esters, thereby annulating the triazole ring on thiadiazine .Molecular Structure Analysis
Triazoles have a unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
The chemical reactions of triazoles are diverse and depend on the specific compound and conditions. For example, the synthesis of 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine involves the acid-catalyzed cyclization of 2-hydrazinyl-6 H -1,3,4-thiadiazine with ortho esters .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles depend on the specific compound. For example, some bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines show weak luminescent properties in MeCN solution .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on triazoles are likely to involve the development of new synthetic methods and the exploration of their diverse pharmacological activities . For example, a two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines has been proposed .
properties
IUPAC Name |
1-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c19-6-9(20)10(21)11(22)12(23)14-17-16-13-8-4-2-1-3-7(8)5-15-18(13)14/h1-5,9-12,19-23H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBXLRDTEYQAAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3C(C(C(C(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512559 |
Source
|
Record name | 1-C-[1,2,4]Triazolo[3,4-a]phthalazin-3-ylpentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79364-50-4 |
Source
|
Record name | 1-C-[1,2,4]Triazolo[3,4-a]phthalazin-3-ylpentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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